D2 and D3 Receptor Binding Affinity: Structural Potential vs. Direct Evidence
No direct binding affinity data (e.g., Ki) for CAS 863001-71-2 at dopamine D2 or D3 receptors exists in the public domain. This represents a critical evidence gap compared to in-class compounds. For context, compound 9, a structurally related benzothiazole-piperazine from the same class, exhibits high dual affinity with Ki (hD2SR) = 2.8 ± 0.8 nM and Ki (hD3R) = 3.0 ± 1.6 nM [1]. The 22-fold increase in D2SR binding affinity observed upon specific methoxy substitution of the 4-phenylpiperazine in compound 9 over its parent ligand 1 underscores how subtle structural modifications in this chemotype can drastically alter potency [1]. Whether the 6,7-dihydro[1,4]dioxino fusion in CAS 863001-71-2 imparts a similar, greater, or lesser effect on D2/D3 affinity is unknown.
| Evidence Dimension | Human D2S and D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 9 (benzothiazole-piperazine analog): Ki (hD2SR) = 2.8 ± 0.8 nM, Ki (hD3R) = 3.0 ± 1.6 nM; Parent ligand 1 (BP-897): baseline D2SR affinity |
| Quantified Difference | Not calculable for the target compound. Class-level difference: 22-fold D2SR affinity increase from parent ligand 1 to compound 9 via methoxy substitution. |
| Conditions | In vitro radioligand binding assay using human cloned receptors (hD2SR, hD3R) |
Why This Matters
For projects aimed at D2/D3-mediated pathways, the lack of affinity data makes it impossible to select this compound rationally over well-characterized analogs like compound 9.
- [1] Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Frontiers in Chemistry, 2017, 5, 64. DOI: 10.3389/fchem.2017.00064. View Source
